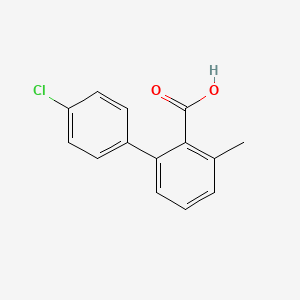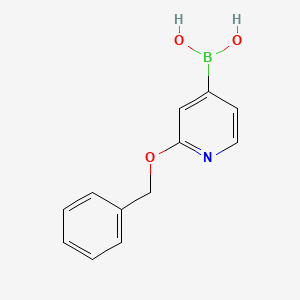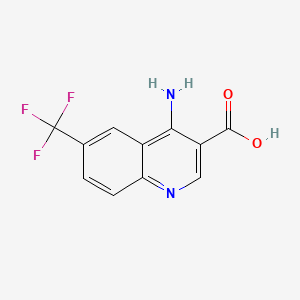
H-TYR-PRO-NH2 HCL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-TYR-PRO-NH2 HCL, also known as H-Pro-Tyr-NH2 HCL, is a dipeptide compound composed of the amino acids tyrosine and proline, with an amide group at the C-terminus and hydrochloride as the counterion. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-TYR-PRO-NH2 HCL typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. The amino group of proline is protected to prevent unwanted reactions. The next step involves the coupling of the N-terminal amino acid (tyrosine) to the proline-resin complex using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed, and the peptide is cleaved from the resin. The final product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and quality.
化学反应分析
Types of Reactions
H-TYR-PRO-NH2 HCL can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the amide bond or any oxidized forms of the peptide.
Substitution: The hydroxyl group of tyrosine can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield various tyrosine derivatives.
科学研究应用
H-TYR-PRO-NH2 HCL has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its potential biological activities, including its role in cell signaling and enzyme interactions.
Industry: It is used in the development of peptide-based drugs and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of H-TYR-PRO-NH2 HCL involves its interaction with specific molecular targets, such as opioid receptors. The tyrosine residue is crucial for binding to these receptors, while the proline residue contributes to the overall conformation of the peptide. Upon binding to the receptor, the compound can modulate signal transduction pathways, leading to various biological effects, such as analgesia .
相似化合物的比较
Similar Compounds
H-TYR-D-ARG-PHE-GLY-NH2: A synthetic derivative of dermorphine with potent analgesic properties.
H-TYR-GLY-GLY-PHE-LEU-NH2: An endogenous opioid peptide with significant biological activity.
Uniqueness
H-TYR-PRO-NH2 HCL is unique due to its specific amino acid sequence and the presence of the amide group at the C-terminus. This structure allows it to interact with specific molecular targets and exhibit distinct biological activities compared to other peptides.
属性
CAS 编号 |
145118-98-5 |
|---|---|
分子式 |
C14H20ClN3O3 |
分子量 |
313.782 |
IUPAC 名称 |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H19N3O3.ClH/c15-11(8-9-3-5-10(18)6-4-9)14(20)17-7-1-2-12(17)13(16)19;/h3-6,11-12,18H,1-2,7-8,15H2,(H2,16,19);1H/t11-,12-;/m0./s1 |
InChI 键 |
QPVQJGGILVHAIW-FXMYHANSSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


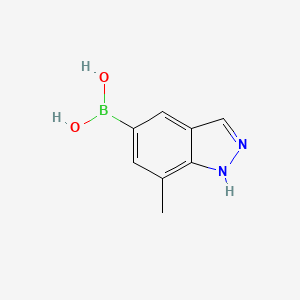
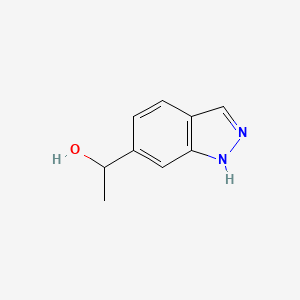
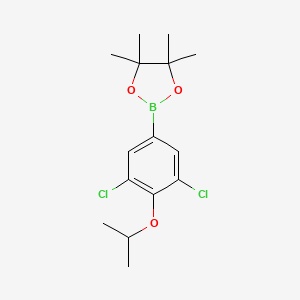
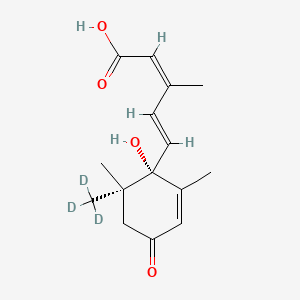
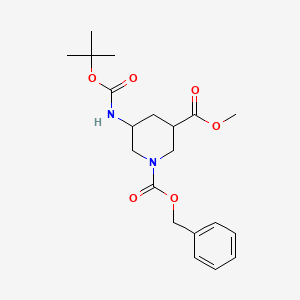
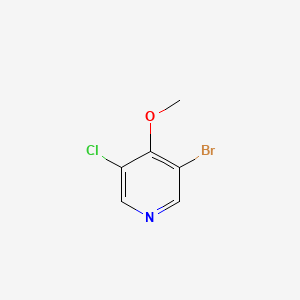
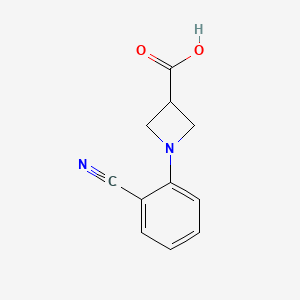
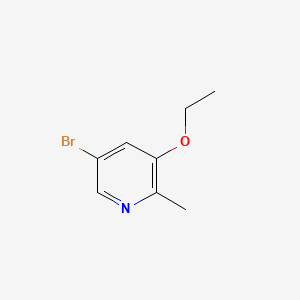
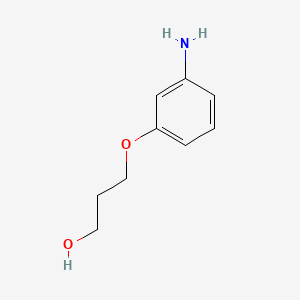
![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)
